molecular formula C18H11ClF3NO4S B3019354 2-((1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 367908-34-7

2-((1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B3019354
CAS RN: 367908-34-7
M. Wt: 429.79
InChI Key: FCWWGUYLDIXRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-((1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" is a complex organic molecule that contains several functional groups, including a chloro-trifluoromethyl phenyl group, a dioxopyrrolidinyl moiety, and a thio-benzoic acid group. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, as described in paper , involves the introduction of substituents to a pyrrolidine ring, which is a structural feature also present in the compound of interest. Similarly, the synthesis of organotin(IV) complexes with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves the manipulation of a dioxopyrrolidinyl group, which is relevant to the compound's synthesis analysis.

Molecular Structure Analysis

The molecular structure of a compound determines its reactivity, physical properties, and interactions with other molecules. For instance, the crystal structure analysis of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide provides insights into how chloro and dioxopyrrolidinyl groups might influence the overall molecular conformation. Additionally, the study of hydrogen bonding interactions in the crystal structure of 2-amino-5-chloropyridine–benzoic acid can shed light on the potential intermolecular interactions of the compound .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid provide an example of how the dioxopyrrolidinyl group can participate in complex formation. This information can be extrapolated to predict the reactivity of the thio-benzoic acid moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. The photophysical properties of lanthanide-based coordination polymers and the antioxidant activity of pyrrolidine derivatives illustrate how the structure of a compound affects its properties and potential uses. These studies can inform the analysis of the physical and chemical properties of "2-((1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid."

properties

IUPAC Name

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO4S/c19-12-6-5-9(7-11(12)18(20,21)22)23-15(24)8-14(16(23)25)28-13-4-2-1-3-10(13)17(26)27/h1-7,14H,8H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWGUYLDIXRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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